molecular formula C9H14N2O2 B1459105 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 90565-74-5

6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B1459105
CAS RN: 90565-74-5
M. Wt: 182.22 g/mol
InChI Key: NTIBUKKLSXENLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione consists of a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The molecular weight of this compound is 182.22 g/mol.

Scientific Research Applications

Synthesis Routes and Chemical Reactions

A notable application of diazaspiro compounds is their synthesis routes, where they serve as key intermediates in producing various structurally diverse compounds. For instance, the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes demonstrates a method to yield new diazaspiro compounds through a double ring closure, showcasing the versatility of these compounds in synthetic chemistry (Attanasi et al., 2001). Similarly, the orthogonal linker property of 4-oxoheptanedioic acid for solid-phase synthesis of base-sensitive oligonucleotides underscores the adaptability of diazaspiro compounds in facilitating mild release mechanisms for sensitive biological molecules (Leisvuori et al., 2008).

Molecular Structure and Property Analysis

The structure-property relationship study of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones highlights the application of diazaspiro compounds in the medicinal chemistry field, particularly in the development of potential anticonvulsant agents. Through a combination of experimental and theoretical methods, this research offers insights into how structural modifications impact the physical and chemical properties of these compounds, aiding in the design of new therapeutic agents (Lazić et al., 2017).

Crystal Structure Predictions and Material Science Applications

In material science, the synthesis and crystal structure prediction of spiro-cyclic compounds reveal their potential in the development of novel materials with unique properties. For example, the investigation of 1,6-dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione's crystal structure through a blind prediction study showcases the application of diazaspiro compounds in understanding and predicting the behavior of optically active materials, which could have implications in optical materials science (Willer et al., 2012).

Polymer and Coating Technologies

Spirodilactam polymers represent another important application, where the rigid 1,6-diazaspiro[4.4]nonane-2,7-dione core in the backbone of polyether and poly(ether ketone)s polymers contributes to their excellent thermo-oxidative stability and desirable physical properties. This makes them suitable for various applications, including coatings and composite materials, highlighting the role of diazaspiro compounds in advancing polymer technologies (Zhou et al., 2006).

properties

IUPAC Name

9,9-dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8(2)4-3-5-9(8)6(12)10-7(13)11-9/h3-5H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIBUKKLSXENLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC12C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 5
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 6
6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione

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